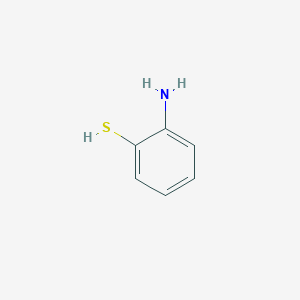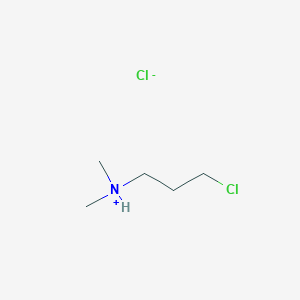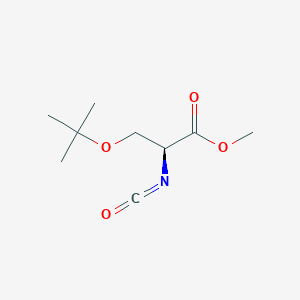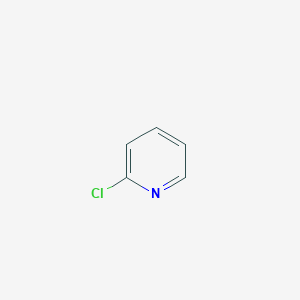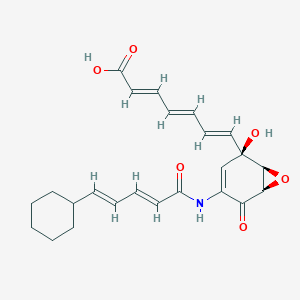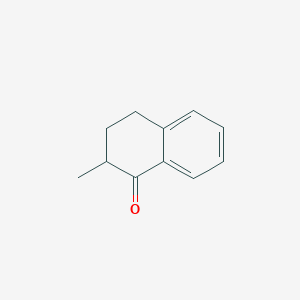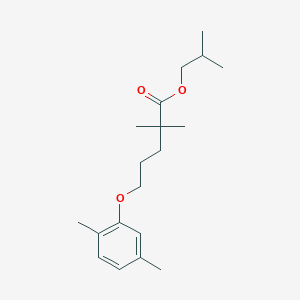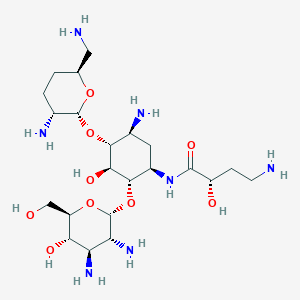![molecular formula C6H14N2O2 B119478 [(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-60-7](/img/structure/B119478.png)
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol, also known as L-Homoserine lactone (HSL), is a small signaling molecule that plays a crucial role in bacterial communication. It is produced by many Gram-negative bacteria and is involved in regulating various physiological processes, including quorum sensing, biofilm formation, and virulence. In recent years, HSL has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and agriculture.
Mecanismo De Acción
HSL functions as a signaling molecule by binding to specific receptors on bacterial cells, triggering a cascade of events that result in the regulation of various physiological processes. The binding of HSL to its receptor activates a transcriptional regulator, which in turn regulates the expression of various genes involved in quorum sensing and biofilm formation.
Efectos Bioquímicos Y Fisiológicos
HSL has been found to have various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes involved in virulence, antibiotic resistance, and stress response. HSL has also been found to modulate the production of various secondary metabolites, such as pigments and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of HSL in laboratory experiments has several advantages, including its ability to regulate bacterial behavior in a controlled manner, its low toxicity, and its ease of synthesis. However, the use of HSL in laboratory experiments also has some limitations, including its potential to affect the behavior of non-targeted bacteria, its instability in aqueous solutions, and its potential to degrade over time.
Direcciones Futuras
The potential applications of HSL in various fields, including biotechnology, medicine, and agriculture, are vast. Future research could focus on the development of novel HSL analogs with improved stability and specificity, the identification of new bacterial species that produce HSL, and the development of new strategies for controlling bacterial behavior using HSL-based signaling. Additionally, HSL could be used as a tool for studying bacterial behavior and for the development of new antibiotics and other therapeutics.
Métodos De Síntesis
The synthesis of HSL can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of L-serine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form HSL. Microbial fermentation, on the other hand, involves the use of bacteria that naturally produce HSL, such as Pseudomonas aeruginosa and Vibrio fischeri.
Aplicaciones Científicas De Investigación
HSL has been extensively studied in the field of microbiology and has been found to play a crucial role in the regulation of various bacterial processes. It is involved in the regulation of quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. HSL is also involved in the regulation of biofilm formation, which is a process by which bacteria form a protective layer on surfaces, making them resistant to antibiotics and immune responses.
Propiedades
Número CAS |
155935-60-7 |
|---|---|
Nombre del producto |
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
[(3R,4R,5R)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m0/s1 |
Clave InChI |
GKRGFUWLYFZLKY-HCWXCVPCSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
SMILES canónico |
C1C(C(C(N1)CO)N)CO |
Sinónimos |
2,4-Pyrrolidinedimethanol,3-amino-,(2R,3R,4R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



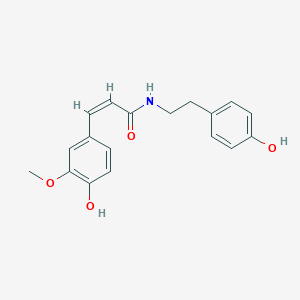
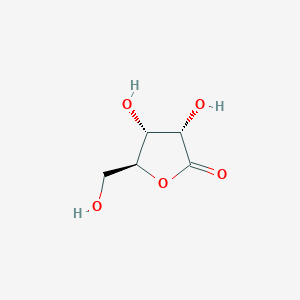
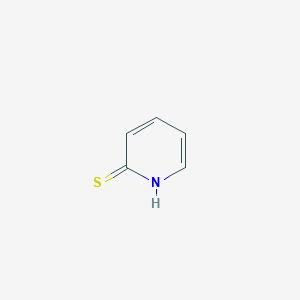
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
